Cas no 2377032-06-7 (6-bromo-1-methyl-1H-indol-2-amine)

6-bromo-1-methyl-1H-indol-2-amine Chemical and Physical Properties
Names and Identifiers
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- 2377032-06-7
- 6-bromo-1-methyl-1H-indol-2-amine
- EN300-7455354
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- Inchi: 1S/C9H9BrN2/c1-12-8-5-7(10)3-2-6(8)4-9(12)11/h2-5H,11H2,1H3
- InChI Key: JKIJKSBPRRHEHV-UHFFFAOYSA-N
- SMILES: BrC1C=CC2C=C(N)N(C)C=2C=1
Computed Properties
- Exact Mass: 223.99491g/mol
- Monoisotopic Mass: 223.99491g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 12
- Rotatable Bond Count: 0
- Complexity: 174
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.4
- Topological Polar Surface Area: 31Ų
6-bromo-1-methyl-1H-indol-2-amine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-7455354-0.05g |
6-bromo-1-methyl-1H-indol-2-amine |
2377032-06-7 | 95.0% | 0.05g |
$768.0 | 2025-03-11 | |
Enamine | EN300-7455354-2.5g |
6-bromo-1-methyl-1H-indol-2-amine |
2377032-06-7 | 95.0% | 2.5g |
$1791.0 | 2025-03-11 | |
Enamine | EN300-7455354-0.25g |
6-bromo-1-methyl-1H-indol-2-amine |
2377032-06-7 | 95.0% | 0.25g |
$840.0 | 2025-03-11 | |
Enamine | EN300-7455354-0.1g |
6-bromo-1-methyl-1H-indol-2-amine |
2377032-06-7 | 95.0% | 0.1g |
$804.0 | 2025-03-11 | |
Enamine | EN300-7455354-1.0g |
6-bromo-1-methyl-1H-indol-2-amine |
2377032-06-7 | 95.0% | 1.0g |
$914.0 | 2025-03-11 | |
Enamine | EN300-7455354-0.5g |
6-bromo-1-methyl-1H-indol-2-amine |
2377032-06-7 | 95.0% | 0.5g |
$877.0 | 2025-03-11 | |
Enamine | EN300-7455354-5.0g |
6-bromo-1-methyl-1H-indol-2-amine |
2377032-06-7 | 95.0% | 5.0g |
$2650.0 | 2025-03-11 | |
Enamine | EN300-7455354-10.0g |
6-bromo-1-methyl-1H-indol-2-amine |
2377032-06-7 | 95.0% | 10.0g |
$3929.0 | 2025-03-11 |
6-bromo-1-methyl-1H-indol-2-amine Related Literature
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Wei Cui,Ruijie Zhu,Yong Zheng,Qifeng Mu,Menghan Pi,Rong Ran J. Mater. Chem. A, 2021,9, 9706-9718
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Ying-Ying Liu,Jian-Fang Ma,Jin Yang,Ji-Cheng Ma,Guang-Ju Ping CrystEngComm, 2008,10, 565-572
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Cynthia J. Olson Reichhardt,Charles Reichhardt Soft Matter, 2014,10, 6332-6338
Additional information on 6-bromo-1-methyl-1H-indol-2-amine
6-Bromo-1-Methyl-1H-Indol-2-Amine: A Comprehensive Overview
6-Bromo-1-methyl-1H-indol-2-amine, also known by its CAS number 2377032-06-7, is a chemical compound that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound belongs to the class of indole derivatives, which are known for their diverse biological activities and applications in drug discovery. The indole ring system, characterized by a bicyclic structure consisting of a benzene ring fused to a pyrrole ring, forms the core of this molecule. The substitution pattern of this compound, with a bromine atom at position 6 and an amino group at position 2, along with a methyl group at position 1, imparts unique chemical and biological properties.
The synthesis of 6-bromo-1-methyl-1H-indol-2-amine involves multi-step organic reactions, often utilizing strategies such as nucleophilic aromatic substitution or palladium-catalyzed coupling reactions. These methods are optimized to achieve high yields and purity, ensuring the compound's suitability for further studies. Recent advancements in catalytic methods have enabled more efficient and environmentally friendly syntheses, aligning with the growing emphasis on green chemistry in modern research.
From a pharmacological perspective, 6-bromo-1-methyl-1H-indol-2-amine has been explored for its potential as a lead compound in drug development. Studies have demonstrated its ability to modulate various biological targets, including kinases, receptors, and enzymes, which are implicated in diseases such as cancer, neurodegenerative disorders, and inflammatory conditions. For instance, research published in 2023 highlighted its inhibitory effects on certain oncogenic signaling pathways, suggesting its potential as an anti-cancer agent.
The structural versatility of this compound allows for further functionalization, enabling researchers to explore its derivatives for enhanced bioactivity. For example, substituting the bromine atom with other halogens or electron-withdrawing groups can significantly alter the compound's pharmacokinetic properties and target specificity. Such modifications are critical in drug design to optimize efficacy while minimizing off-target effects.
In addition to its therapeutic potential, 6-bromo-1-methyl-1H-indol-2-amine has also found applications in chemical biology as a tool compound for studying cellular processes. Its ability to interact with specific protein targets makes it valuable for mechanistic studies and high-throughput screening assays. Recent advancements in computational chemistry have further enhanced our understanding of its binding modes and interactions at the molecular level.
The continued exploration of 6-bromo-1-methyl-1H-indol-2-amine's properties is expected to yield new insights into its therapeutic potential and broaden its applicability in the pharmaceutical industry. As research progresses, this compound serves as a testament to the importance of indole derivatives in modern drug discovery.
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